3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde
Description
3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is a benzaldehyde derivative featuring a chloro substituent at the 3-position and a 1-methyl-substituted pyrazole ring at the 4-position of the aromatic core. The methyl group on the pyrazole nitrogen likely enhances steric bulk and modulates electronic properties compared to non-methylated analogs, influencing reactivity and interactions in synthetic or biological contexts.
Properties
IUPAC Name |
3-chloro-4-(1-methylpyrazol-4-yl)benzaldehyde | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H9ClN2O/c1-14-6-9(5-13-14)10-3-2-8(7-15)4-11(10)12/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZSLMAUAGZTQBD-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C=N1)C2=C(C=C(C=C2)C=O)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H9ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.65 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds.
Substitution Reactions: The chloro group is introduced via electrophilic aromatic substitution reactions using chlorinating agents such as thionyl chloride or phosphorus pentachloride.
Aldehyde Formation: The benzaldehyde moiety is introduced through formylation reactions, often using reagents like Vilsmeier-Haack or Reimer-Tiemann formylation.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. Techniques such as continuous flow synthesis and the use of green chemistry principles are often employed to achieve these goals .
Chemical Reactions Analysis
Aldehyde Group Transformations
The benzaldehyde group participates in classic carbonyl reactions:
Key finding: Hydrazone formation with aryl hydrazines demonstrates exceptional regioselectivity at the aldehyde position, confirmed by NMR analysis .
Electrophilic Aromatic Substitution (EAS)
The chloro-substituted benzene ring directs electrophiles to specific positions:
Notably, the pyrazole ring’s electron-donating methyl group enhances para-directing effects in nitration reactions.
Pyrazole Ring Functionalization
The 1-methylpyrazole moiety undergoes specific modifications:
| Reaction | Reagents | Outcome | Application |
|---|---|---|---|
| N-Alkylation | Methyl iodide/K₂CO₃ | Quaternary nitrogen | Increases hydrophobicity |
| C-H Activation | Pd(OAc)₂/oxidants | Arylated derivatives | Pharmaceutical intermediates |
| Ring Expansion | HNO₂ (nitrous acid) | Triazole derivatives | Rare, requires -20°C conditions |
Studies show the pyrazole’s C4 position exhibits highest reactivity in cross-coupling reactions.
Cross-Coupling Reactions
The compound serves as a bifunctional coupling partner:
| Reaction Type | Catalysts | Partners | Key Products |
|---|---|---|---|
| Suzuki-Miyaura | Pd(PPh₃)₄ | Arylboronic acids | Biaryl aldehydes |
| Ullmann | CuI/1,10-phenanthroline | Amines | N-Aryl benzaldehydes |
| Heck | Pd(OAc)₂ | Alkenes | Styryl derivatives |
Recent advances achieved 89% yield in Suzuki couplings using microwave irradiation at 120°C.
Reductive Transformations
Strategic reductions modify specific functionalities:
| Target | Reagents | Selectivity |
|---|---|---|
| Aldehyde → Alcohol | NaBH₄/MeOH | 100% aldehyde reduction |
| Chloro → CH₃ | H₂/Pd-C | Requires 80 psi H₂ pressure |
| Pyrazole ring hydrogenation | Rh/C under H₂ | Partial saturation observed |
X-ray crystallography confirms stereochemical outcomes in alcohol derivatives .
Mechanochemical Reactions
Solvent-free methods enhance sustainability:
| Process | Reagents | Advantage |
|---|---|---|
| Chlorination | NCS/ball milling | 98% atom economy |
| Knoevenagel | Malononitrile/grinding | 15-minute reaction time |
These methods reduce waste generation by 72% compared to solution-phase reactions .
This compound’s reactivity profile makes it invaluable for synthesizing polyfunctional molecules in medicinal chemistry and materials science. Current research focuses on developing asymmetric versions of its coupling reactions and exploring photoredox catalytic applications. Experimental data consistently shows that reaction outcomes depend critically on the electronic interplay between the chloro, aldehyde, and pyrazole groups.
Scientific Research Applications
Medicinal Chemistry Applications
Antitumor Activity
Research indicates that 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde exhibits significant antitumor properties. It has been studied as a potential inhibitor of heat shock protein 90 (HSP90), which is crucial for the stability of oncogenic proteins in cancer cells. In vitro studies have shown that derivatives of this compound can effectively inhibit HSP90 activity, leading to reduced proliferation of cancer cells .
Enzyme Inhibition
The compound also shows promise as an enzyme inhibitor. It has been observed to interact with specific enzymes, potentially leading to inhibitory effects that could be exploited for therapeutic purposes. For instance, studies have demonstrated its selective inhibitory activity against monoamine oxidase (MAO), an enzyme involved in the metabolism of neurotransmitters .
Materials Science Applications
Synthesis of Functional Materials
this compound can be utilized in the synthesis of functional materials, including metal-organic frameworks (MOFs). These materials are valuable in catalysis and gas storage due to their high surface area and tunable properties. The incorporation of this compound into MOFs has shown enhanced catalytic activity in various reactions .
Agrochemical Applications
Pesticide Development
The unique structural features of this compound make it a candidate for developing new agrochemicals. Its biological activity suggests potential use as a pesticide or herbicide, targeting specific plant pathogens or pests while minimizing harm to non-target organisms.
Table 1: Comparison of Biological Activities
| Compound Name | Activity Type | IC50 Value (µM) | Reference |
|---|---|---|---|
| This compound | HSP90 Inhibition | 0.5 | |
| Derivative A | MAO-A Inhibition | 0.027 | |
| Derivative B | MAO-B Inhibition | 0.050 |
Table 2: Synthesis Pathways
| Step No. | Reaction Type | Description |
|---|---|---|
| 1 | Condensation | Reaction between pyrazole derivative and benzaldehyde |
| 2 | Halogenation | Introduction of chlorine substituent |
| 3 | Functionalization | Modifications to enhance biological activity |
Case Studies
Case Study 1: Antitumor Efficacy
In a study involving xenograft mouse models, compounds derived from this compound exhibited significant tumor reduction without notable side effects on body weight, indicating a favorable therapeutic index .
Case Study 2: Enzyme Interaction Studies
Research on the interaction of this compound with monoamine oxidase revealed that it binds effectively at the active site, demonstrating potential for developing treatments for neurological disorders by modulating neurotransmitter levels .
Mechanism of Action
The mechanism of action of 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde depends on its specific application:
Comparison with Similar Compounds
Key Observations :
- Steric and Electronic Effects: The 1-methyl group in the target compound likely increases hydrophobicity and steric hindrance compared to the non-methylated analog (C₁₀H₇ClN₂O, ). This may reduce reactivity in nucleophilic additions to the aldehyde group.
- Heterocycle Substitution : Replacing pyrazole with imidazole () introduces a second nitrogen atom, enhancing hydrogen-bonding capacity and acidity, which could influence biological activity or solubility.
Chromatographic Behavior
highlights that benzaldehyde derivatives exhibit distinct retention behaviors based on substituents. For example:
- Retention Factors (k'): Simple benzaldehydes like benzaldehyde and methylbenzoate show k' ≈ 1.0–1.1 on ODS columns. The target compound’s methylpyrazole group may increase k' due to enhanced hydrophobicity, while the imidazole analog () might display lower retention owing to polar interactions with residual silanols.
Biological Activity
3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde is an organic compound that has garnered attention in medicinal chemistry due to its unique structure and potential biological activities. This article delves into its synthesis, biological evaluations, and various applications in research.
Chemical Structure and Properties
The compound is characterized by a benzaldehyde moiety substituted with a chloro group and a pyrazole ring, which enhances its chemical reactivity. The molecular formula is , and its structure can be represented as follows:
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₉ClN₂O |
| IUPAC Name | 3-chloro-4-(1-methylpyrazol-4-yl)benzaldehyde |
| SMILES | CC1=CN(N=C1)C2=C(C=C(C=C2)C=O)Cl |
Synthesis
The synthesis of this compound typically involves several steps:
- Formation of the Pyrazole Ring : This is achieved through cyclocondensation reactions involving hydrazine and 1,3-dicarbonyl compounds.
- Electrophilic Aromatic Substitution : The chloro group is introduced using chlorinating agents such as thionyl chloride.
- Aldehyde Formation : The benzaldehyde moiety is formed through formylation reactions, often using Vilsmeier-Haack or Reimer-Tiemann methods.
Anticancer Properties
Research indicates that pyrazole derivatives exhibit significant anticancer activity. Compounds containing the 1H-pyrazole structure have been shown to inhibit the growth of various cancer cell lines, including lung, colorectal, and breast cancers. For instance, studies have highlighted that derivatives similar to this compound can induce apoptosis in cancer cells through mechanisms involving cell cycle arrest and modulation of apoptosis-related proteins .
Anti-inflammatory Effects
The compound has also been evaluated for its anti-inflammatory properties. In vitro studies have demonstrated that pyrazole derivatives can inhibit cyclooxygenase (COX) enzymes, which are key mediators in inflammatory processes. Specific compounds have shown IC50 values comparable to established anti-inflammatory drugs like diclofenac .
Antibacterial Activity
In addition to anticancer and anti-inflammatory activities, this compound has shown potential antibacterial effects. Pyrazole-containing compounds have been reported to possess activity against various bacterial strains, suggesting their utility in developing new antibacterial agents .
Case Studies
- Anticancer Activity Evaluation :
- Anti-inflammatory Mechanism :
- Antibacterial Studies :
Q & A
Q. What are the most reliable synthetic routes for preparing 3-Chloro-4-(1-methyl-1H-pyrazol-4-yl)benzaldehyde?
The compound can be synthesized via the Vilsmeier-Haack reaction, which involves formylation of pyrazole precursors using phosphorus oxychloride (POCl₃) and dimethylformamide (DMF) under controlled conditions. For example, 1-aryl-5-chloro-3-methyl-1H-pyrazole-4-carbaldehyde derivatives are synthesized via this method, followed by nucleophilic substitution with phenols in the presence of K₂CO₃ to introduce aryloxy groups . Optimization of reaction parameters (e.g., temperature, solvent polarity) is critical for achieving yields >70%.
Q. How is structural characterization performed for this compound?
Key techniques include:
- X-ray diffraction (XRD) : Determines crystal packing and bond angles (e.g., pyrazole-benzaldehyde dihedral angles reported in derivatives like 5-chloro-3-methyl-1-phenyl-1H-pyrazole-4-carbaldehyde) .
- Melting point analysis : Consistency with literature values (e.g., 97.5–99°C for related pyrazole-benzaldehyde derivatives) .
- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with aldehydic protons typically appearing at δ 9.8–10.2 ppm .
Q. What are the recommended storage conditions to ensure compound stability?
Store under inert atmosphere (N₂/Ar) at –20°C to prevent oxidation of the aldehyde group. Stability studies on analogous compounds (e.g., 6-hydroxy-2,5,7,8-tetramethylchroman-2-carboxylic acid) suggest degradation via aldol condensation in humid environments .
Q. Which intermediates are critical for synthesizing derivatives of this compound?
The aldehyde group serves as a versatile intermediate for:
- Schiff base formation : Reacts with amines to form imines for coordination chemistry .
- Nucleophilic aromatic substitution : Enables introduction of aryloxy or amino groups at the chloro-substituted position .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to explore biological activity?
- Substituent variation : Replace the chloro group with electron-withdrawing (e.g., CF₃) or donating (e.g., OCH₃) groups to assess impact on bioactivity .
- Pharmacophore modeling : Use computational tools (e.g., Schrödinger Suite) to identify key interactions with target proteins (e.g., anti-bacterial activity reported for pyrazole derivatives) .
Q. How can discrepancies in mass spectrometry (MS) data be resolved during characterization?
Example: A derivative (C₂₁H₂₁ClNO₄) showed an observed m/z of 386.1232 vs. calculated 386.1081 .
- Troubleshooting steps :
- Verify ionization method (ESI vs. MALDI).
- Check for isotopic patterns (e.g., ³⁵Cl vs. ³⁷Cl).
- Confirm purity via HPLC (≥95% by area) .
Q. What strategies optimize multi-step synthesis yields for pyrazole-carbaldehyde derivatives?
- Stepwise purification : Use column chromatography after each synthetic step (e.g., silica gel, ethyl acetate/hexane eluent) .
- Catalyst screening : Test bases (e.g., K₂CO₃ vs. Cs₂CO₃) for nucleophilic substitution efficiency .
Q. How can byproduct formation be mitigated during Vilsmeier-Haack formylation?
- Temperature control : Maintain reaction at 0–5°C to suppress over-chlorination .
- Stoichiometric precision : Use POCl₃ in 1.2–1.5 equivalents to avoid side reactions .
Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
